

# Refinement of mobile phase for better separation of Mesalazine and Mesalazine-D3

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## Compound of Interest

Compound Name: Mesalazine-D3

Cat. No.: B585356

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## Technical Support Center: Mesalazine and Mesalazine-D3 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Mesalazine and its deuterated internal standard, **Mesalazine-D3**.

## Troubleshooting Guide: Enhancing Separation

Poor separation between Mesalazine and **Mesalazine-D3** can compromise the accuracy and precision of analytical methods. This guide addresses common issues and provides systematic steps for refining the mobile phase to achieve optimal resolution.

**Q1:** We are observing poor resolution or co-elution of Mesalazine and **Mesalazine-D3** peaks. How can we improve the separation?

**A1:** Poor resolution is a common challenge that can often be addressed by systematically modifying the mobile phase. Here are the recommended steps:

- **Adjust Organic Modifier Percentage:** A primary step in optimizing separation in reversed-phase chromatography is to alter the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

- Decrease the organic content: Reducing the percentage of the organic modifier will generally increase the retention times of both compounds, which can lead to better separation. Try decreasing the organic content in small increments (e.g., 1-2%).
- Isocratic vs. Gradient Elution: If you are using an isocratic method, consider implementing a shallow gradient. A shallow gradient can help to better resolve closely eluting peaks. If a gradient is already in use, try making the initial part of the gradient even shallower.
- Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Mesalazine.
  - Mesalazine has both acidic and basic functional groups, making its retention sensitive to pH changes. Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of the molecule and improve separation.
  - Experiment with adding a small amount of an acid, such as formic acid or orthophosphoric acid, to the aqueous phase to achieve a pH where the two compounds have different enough affinities for the stationary phase. A common concentration for these additives is 0.1%.
- Change the Organic Modifier: If adjusting the percentage of your current organic solvent is not effective, consider switching to a different one.
  - Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different selectivities and can produce different elution orders or improved resolution for certain compounds. If you are using acetonitrile, try switching to methanol, or vice-versa.

Q2: Our peak shapes for Mesalazine and **Mesalazine-D3** are poor (e.g., tailing or fronting). What could be the cause and how do we fix it?

A2: Poor peak shape can be due to a variety of factors, many of which are related to the mobile phase.

- Mobile Phase pH: As mentioned above, the pH of the mobile phase can affect peak shape. If the pH is too close to the pKa of Mesalazine, you may observe peak tailing. Adjusting the pH away from the pKa can often lead to sharper, more symmetrical peaks.

- **Ionic Strength:** For ionizable compounds, the ionic strength of the mobile phase can influence peak shape. Adding a buffer to the aqueous phase can help to maintain a constant ionic strength and improve peak symmetry.
- **Contaminants:** Ensure that your mobile phase components are of high purity and are properly filtered and degassed. Contaminants can interfere with the chromatography and lead to poor peak shapes.

## Frequently Asked Questions (FAQs)

**Q1:** What is a typical starting mobile phase for the separation of Mesalazine and **Mesalazine-D3**?

**A1:** A common starting point for developing a separation method for Mesalazine and its deuterated internal standard on a C18 column is a mobile phase consisting of a mixture of an acidified aqueous phase and an organic solvent. For example, a mobile phase of 0.1% formic acid in water and acetonitrile in a ratio of 40:60 (v/v) has been used successfully.<sup>[1]</sup> Another option is 0.2% formic acid in water-methanol (20:80, v/v).<sup>[2]</sup>

**Q2:** Can I use a different acidifier in the mobile phase?

**A2:** Yes, while formic acid is common, other acids like orthophosphoric acid can also be used. For instance, a mobile phase of a buffer made with 0.5ml of orthophosphoric acid in 1000ml of water and methanol in a 90:10 (v/v) ratio has been reported.<sup>[3]</sup> The choice of acid can affect the selectivity of the separation.

**Q3:** Is isocratic or gradient elution better for this separation?

**A3:** Both isocratic and gradient elution methods have been successfully developed for Mesalazine analysis.<sup>[4][5]</sup> An isocratic method is simpler and can be faster, while a gradient method offers more flexibility for optimizing the separation of closely eluting compounds. If you are struggling with co-elution, a shallow gradient may provide the necessary resolution.<sup>[5]</sup>

## Experimental Protocols

Below is a detailed experimental protocol for the separation of Mesalazine and **Mesalazine-D3** based on a published LC-MS/MS method.<sup>[1]</sup>

Table 1: Chromatographic Conditions for Mesalazine and **Mesalazine-D3** Separation

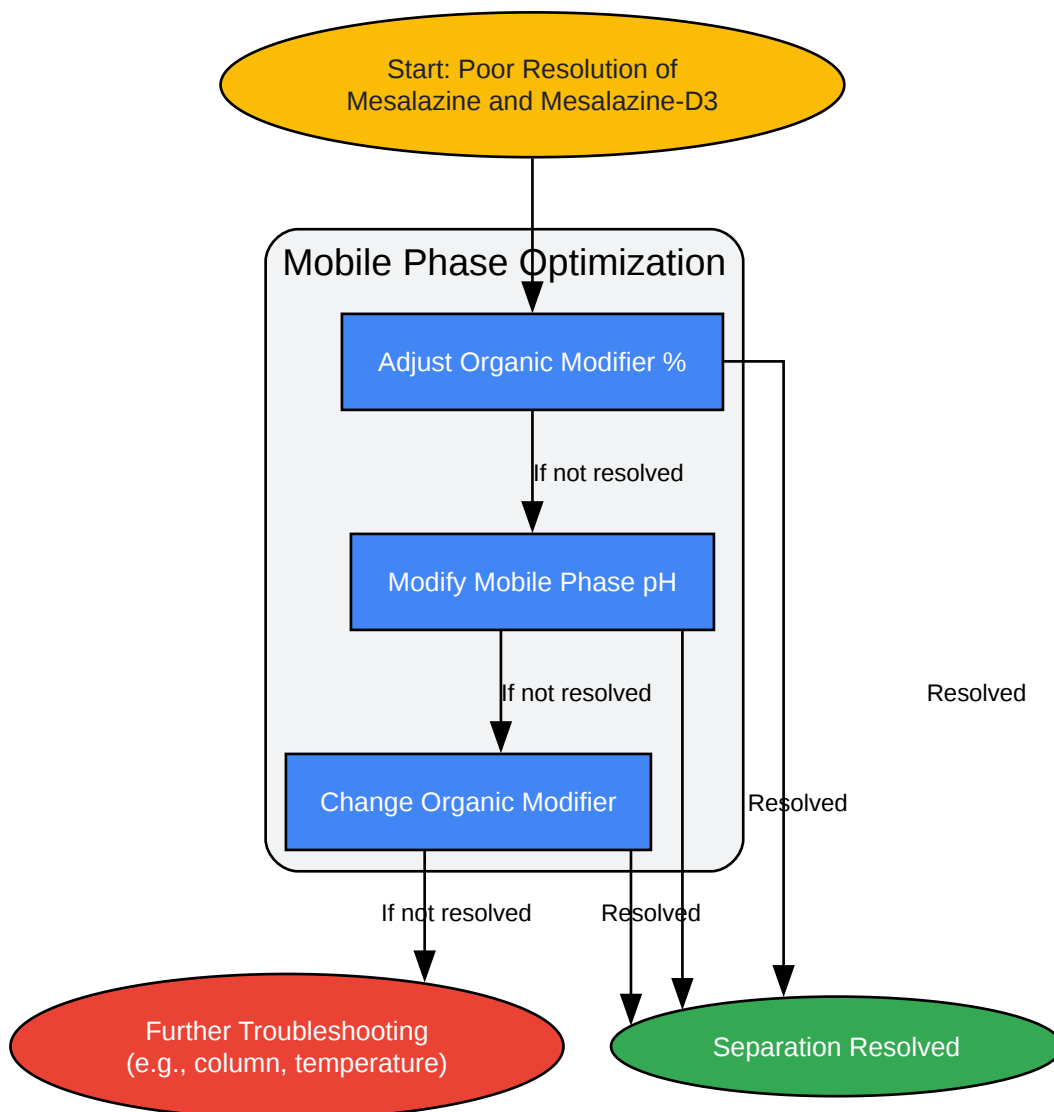
Parameter	Condition
Column	Thermo, Hypersil BDS, C18, 100 mm × 4.6 mm, 5 µm
Mobile Phase	0.1% formic acid in water: acetonitrile (40:60, v/v)
Flow Rate	0.5 mL/min
Elution Mode	Isocratic
Injection Volume	10 µL
Column Temperature	45°C
Autosampler Temperature	10°C
Detection	MS/MS in Multiple Reaction Monitoring (MRM) mode

Table 2: Mass Spectrometry Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Mesalazine	210.1	192.1
Mesalazine-D3	213.1	195.1

## Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of Mesalazine and **Mesalazine-D3**.



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Caption: Troubleshooting workflow for mobile phase refinement.

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